[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate
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Overview
Description
[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate is an organic compound that features a brominated aniline derivative and a phenylbutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate typically involves the reaction of 2-bromo-4-methylaniline with 2-oxoethyl 2-phenylbutanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The brominated aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate exerts its effects involves interactions with specific molecular targets. The brominated aniline moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylbutanoate ester can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoethylamine
- 2-Bromoanisole
- 2-Bromo-4-methylaniline
Uniqueness
Compared to similar compounds, [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate is unique due to its combination of a brominated aniline derivative and a phenylbutanoate ester. This combination imparts specific chemical and biological properties that are not present in simpler analogs.
Properties
IUPAC Name |
[2-(2-bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-3-15(14-7-5-4-6-8-14)19(23)24-12-18(22)21-17-10-9-13(2)11-16(17)20/h4-11,15H,3,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDXPTQWZWHEFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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